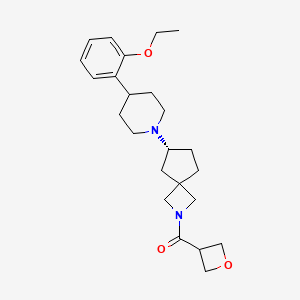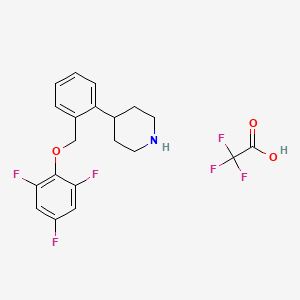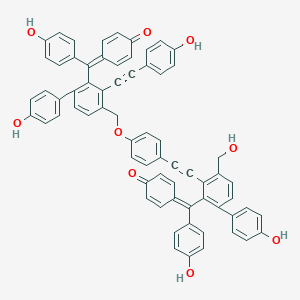
M1/M2/M4 muscarinic agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M1/M2/M4 muscarinic agonist 1 is a compound that selectively activates muscarinic acetylcholine receptors, specifically the M1, M2, and M4 subtypes. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including cognitive function, cardiovascular regulation, and neurotransmission . The compound has shown promise in treating neurological disorders such as schizophrenia and Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of M1/M2/M4 muscarinic agonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route starts with the preparation of a key intermediate through a series of reactions, including alkylation, acylation, and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
M1/M2/M4 muscarinic agonist 1 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
M1/M2/M4 muscarinic agonist 1 has a wide range of scientific research applications:
Mecanismo De Acción
M1/M2/M4 muscarinic agonist 1 exerts its effects by binding to and activating muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which then activate various intracellular signaling pathways. For example, activation of M1 and M4 receptors can modulate neurotransmitter release and synaptic plasticity, while M2 receptor activation can influence heart rate and smooth muscle contraction . The compound’s selectivity for these receptor subtypes allows for targeted therapeutic effects with reduced side effects .
Comparación Con Compuestos Similares
Similar Compounds
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A muscarinic agonist used medically to treat glaucoma.
Uniqueness
M1/M2/M4 muscarinic agonist 1 is unique due to its balanced selectivity for M1, M2, and M4 receptors, which allows it to modulate multiple physiological processes simultaneously. This balanced selectivity makes it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H34N2O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C24H34N2O3/c1-2-29-22-6-4-3-5-21(22)18-8-11-25(12-9-18)20-7-10-24(13-20)16-26(17-24)23(27)19-14-28-15-19/h3-6,18-20H,2,7-17H2,1H3/t20-/m1/s1 |
Clave InChI |
JFQLPOKVIMPDJC-HXUWFJFHSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5 |
SMILES canónico |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)

![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)


![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)


![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
